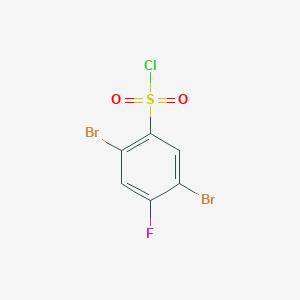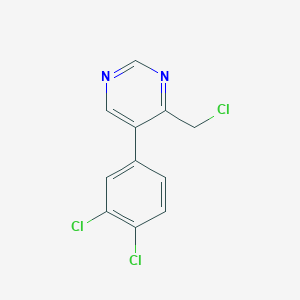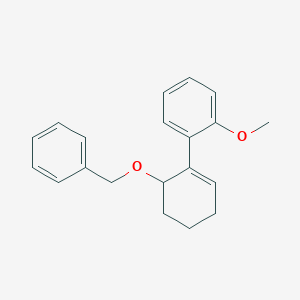![molecular formula C9H9BrN2O2 B13084328 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol](/img/structure/B13084328.png)
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by a pyrano[2,3-d]pyrimidine core, which is a fused ring system containing both pyran and pyrimidine moieties. The presence of a bromine atom and two methyl groups further enhances its chemical reactivity and potential biological activity .
Métodos De Preparación
The synthesis of 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 6-bromo-2,4-dihydroxypyrimidine with 3,3-dimethylacrylic acid in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The pyrano[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By binding to the active site of PARP-1, the compound can prevent the enzyme from catalyzing the addition of ADP-ribose units to target proteins, thereby compromising the DNA repair process and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol can be compared with other pyrano[2,3-d]pyrimidine derivatives, such as:
7-Amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile: This compound also contains a pyrano[2,3-d]pyrimidine core but differs in its substituents and potential biological activities.
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Another similar compound with a different fused ring system and substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C9H9BrN2O2 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
6-bromo-7,7-dimethyl-3H-pyrano[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H9BrN2O2/c1-9(2)6(10)3-5-7(13)11-4-12-8(5)14-9/h3-4H,1-2H3,(H,11,12,13) |
Clave InChI |
MCHSPWFHVXQGIT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=CC2=C(O1)N=CNC2=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13084252.png)
![4-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13084269.png)
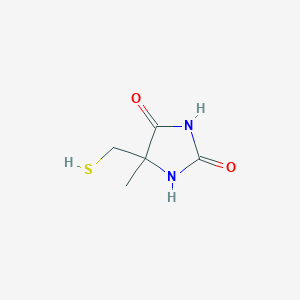
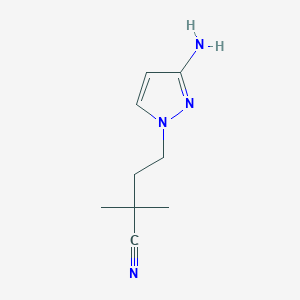

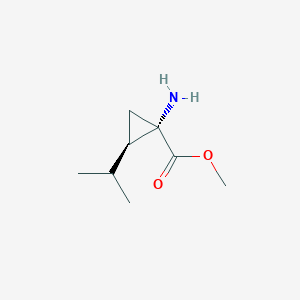


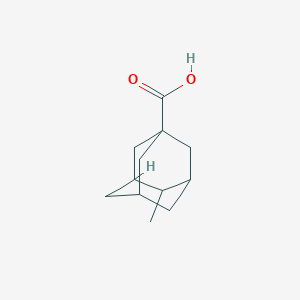
amine](/img/structure/B13084306.png)
